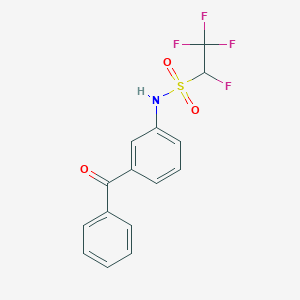
N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a tetrafluoroethane sulfonamide moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-benzoylphenyl chloride.
Introduction of the Tetrafluoroethane Group: The next step involves the reaction of 3-benzoylphenyl chloride with tetrafluoroethane sulfonamide under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the benzoyl group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfonic acids or oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzoyl and tetrafluoroethane groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: This compound has a similar benzoylphenyl structure but with an indole carboxamide moiety instead of a tetrafluoroethane sulfonamide group.
Benzoylphenyl Thiocyanates: These compounds share the benzoylphenyl core but have a thiocyanate group, which imparts different chemical properties and biological activities.
Uniqueness
N-(3-Benzoylphenyl)-1,2,2,2-tetrafluoroethane-1-sulfonamide is unique due to the presence of the tetrafluoroethane sulfonamide group, which enhances its chemical stability and reactivity compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62261-65-8 |
|---|---|
Molecular Formula |
C15H11F4NO3S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-1,2,2,2-tetrafluoroethanesulfonamide |
InChI |
InChI=1S/C15H11F4NO3S/c16-14(15(17,18)19)24(22,23)20-12-8-4-7-11(9-12)13(21)10-5-2-1-3-6-10/h1-9,14,20H |
InChI Key |
SLOUOIXGEPHGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















